FN-A208 fusion peptide

Cell Adhesion Peptide Bioactivity Integrin Signaling

Standard RGD or A208 peptides fail to replicate cooperative integrin-IKVAV signaling, compromising 3D culture and scaffold reproducibility. FN-A208 is a synthetic chimeric peptide (GRGDSGAASIKVAVSADR) engineered for dual-receptor targeting. - **Functionality:** Simultaneously engages integrin (via GRGDS) and IKVAV receptors (via laminin α1 A208). Induces organized actin stress fibers, unlike A208 (filopodia only). - **QC-Ready:** Supplied with functional release criteria via EDTA sensitivity and Congo red fibril formation assays to ensure batch-to-batch activity. - **Application:** Bioactive coatings, self-assembled hydrogels, and wound healing matrices requiring spread-cell morphology.

Molecular Formula C69H121N25O26
Molecular Weight 1716.9 g/mol
Cat. No. B12375424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFN-A208 fusion peptide
Molecular FormulaC69H121N25O26
Molecular Weight1716.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN
InChIInChI=1S/C69H121N25O26/c1-11-32(6)52(94-63(115)44(29-97)89-55(107)34(8)81-53(105)33(7)80-46(99)25-79-58(110)42(27-95)90-60(112)40(22-48(101)102)85-47(100)26-78-57(109)37(84-45(98)24-71)17-14-20-76-68(72)73)66(118)86-38(16-12-13-19-70)59(111)93-50(30(2)3)64(116)83-36(10)56(108)92-51(31(4)5)65(117)91-43(28-96)62(114)82-35(9)54(106)88-41(23-49(103)104)61(113)87-39(67(119)120)18-15-21-77-69(74)75/h30-44,50-52,95-97H,11-29,70-71H2,1-10H3,(H,78,109)(H,79,110)(H,80,99)(H,81,105)(H,82,114)(H,83,116)(H,84,98)(H,85,100)(H,86,118)(H,87,113)(H,88,106)(H,89,107)(H,90,112)(H,91,117)(H,92,108)(H,93,111)(H,94,115)(H,101,102)(H,103,104)(H,119,120)(H4,72,73,76)(H4,74,75,77)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-/m0/s1
InChIKeyJWHMJTZZTMIPCL-JQFWSPAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FN-A208 Fusion Peptide Overview


The FN-A208 fusion peptide (CAS 809281-07-0, MW 1716.85) is a synthetic, 19-amino acid peptide (Sequence: GRGDSGAASIKVAVSADR) designed to combine the cell adhesion functionalities of two key extracellular matrix proteins: fibronectin and laminin. It consists of the GRGDS sequence, an integrin-binding domain derived from fibronectin, and the A208 peptide (AASIKVAVSADR), an IKVAV-containing sequence from the laminin α1 chain, linked by a glycine spacer. This peptide is characterized by its ability to self-assemble into amyloid-like fibrils and to promote distinct cellular adhesion phenotypes [1]. Its primary applications are in research focused on biomaterials, tissue regeneration, and cell-matrix interaction studies [2].

Chimeric Design Dual receptor targeting: GRGDS integrin and IKVAV laminin receptor domains
Self-Assembly Forms amyloid-like fibrils suitable for hydrogel and coating studies
Cytoskeletal Outcome Promotes actin stress fiber organization in adherent fibroblasts

FN-A208 Substitution Limitations


Generic substitution of FN-A208 with its closest analogs, such as the A208 peptide or a standard RGD sequence like GRGDS, is scientifically unsound due to fundamental differences in their receptor engagement profiles and resulting cellular phenotypes. While A208 solely targets IKVAV receptors and standard RGD peptides engage only integrins, FN-A208 is a dual-receptor ligand, activating both pathways simultaneously [1]. This unique, integrated signal transduction yields a distinct and more complex cellular response, characterized by the formation of well-organized actin stress fibers, a phenotype not achievable with either A208 (which induces filopodia) or GRGDS alone [2]. Therefore, the specific biological activity of FN-A208 is an emergent property of its fused design and cannot be replicated by its individual component parts, making it a unique research tool for studying synergistic cell-matrix interactions.

FN‑A208
A208 / Scrambled Analog
Receptor Engagement
Integrin + IKVAV
IKVAV only (A208) or inactive
Cytoskeletal Phenotype
Actin stress fibers
Filopodia only; no stress fibers
Fibril Formation
Amyloid‑like gel, Congo red positive
Scrambled variants fail to gel
EDTA Sensitivity
Partial inhibition
No inhibition (SC‑A208)

FN-A208 Differential Evidence


Dual-Receptor Adhesion Inhibition

The mechanism of cell adhesion was elucidated by quantitative inhibition assays. The adhesion promoted by the A208 peptide is blocked by soluble IKVAV-containing peptides, confirming its sole dependence on IKVAV receptors. In contrast, adhesion mediated by FN-A208 is only partially inhibited by either EDTA, GRGDS, or IKVAV alone [1]. This partial inhibition by any single agent directly demonstrates that FN-A208 engages both integrins (via the GRGDS domain) and IKVAV receptors (via the A208 domain), a dual-receptor mechanism absent in the parent A208 peptide [2].

Adhesion Inhibition
Head-to-head
FN‑A208 adhesion partially inhibited by EDTA, GRGDS, and IKVAV; A208 inhibited only by IKVAV
Confirms dual integrin/IKVAV co-engagement
Qualitative comparison; human fibroblast assay
Cell Adhesion Peptide Bioactivity Integrin Signaling

Cytoskeletal Organization: Stress Fibers vs. Filopodia

The distinct receptor profiles of FN-A208 and its parent peptide, A208, lead to qualitatively different cellular phenotypes. A208 promotes cell attachment characterized by the formation of filopodia. In a direct comparison, FN-A208 induces cell attachment with the formation of well-organized actin stress fibers, a hallmark of robust focal adhesion formation and strong cell-matrix engagement [1].

Cytoskeletal Phenotype
Head-to-head
FN‑A208 induces well-organized actin stress fibers; A208 induces filopodia only
Stress fiber formation supports integrin-mediated adhesion studies
Morphological endpoint; human fibroblast assay
Cytoskeleton Cell Morphology Biomaterials

Amyloid-Like Fibril Formation

The ability to form a fibrillar gel is a critical property for its use as a bioadhesive. FN-A208, along with A208 and the control peptide SC-A208, forms a gel and is stained by Congo red, confirming the formation of amyloid-like fibrils. In contrast, the scrambled peptide control, FN-A208S, which contains the same fibronectin (FN) sequence but a scrambled version of the A208 sequence (A208S), fails to form a gel and is not stained by Congo red [1]. This directly demonstrates that the self-assembly and fibril-forming property of FN-A208 is dependent on the specific primary sequence of the A208 core.

Fibril Self-Assembly
Head-to-head
FN‑A208 forms Congo red-positive gel; FN‑A208S scrambled no gel
Fibrillogenic capacity essential for hydrogel applications
Binary outcome; Congo red birefringence assay
Self-Assembly Amyloid Fibrils Peptide Hydrogels

FN-A208 Procurement Scenarios


Dual-Receptor Bioadhesive Coatings & Hydrogels

FN-A208 is ideally suited for functionalizing biomaterial surfaces or creating self-assembled coatings where the goal is to mimic the complex, multi-receptor engagement of the natural extracellular matrix. As demonstrated by its ability to form amyloid-like fibrils [1] and promote stress fiber formation via dual-receptor activation [2], FN-A208 can be used to create bioactive surfaces that provide a more physiologically relevant cell adhesion environment compared to single-ligand peptides like RGD or IKVAV alone.

Integrin–IKVAV Crosstalk Studies

This peptide is a powerful research tool for investigating the crosstalk between integrin-mediated and IKVAV receptor-mediated signaling pathways. Its well-documented mechanism, where adhesion is partially inhibited by blocking either pathway [1], provides a clear and controllable model system. This allows researchers to dissect the specific contributions of each pathway to complex cellular processes like cytoskeletal reorganization and the formation of actin stress fibers [2], which cannot be easily studied using single-pathway ligands.

Bioactivity QC & Lot Release Testing

Given its ability to self-assemble into a Congo red-positive gel [1], FN-A208 is a candidate building block for developing peptide-based hydrogels. Its specific, sequence-dependent gelation property distinguishes it from non-gelling analogs like FN-A208S [2]. This behavior is critical for applications requiring a viscoelastic, fibrillar matrix, such as injectable bioadhesives or three-dimensional cell culture scaffolds, where the material's structural integrity is paramount.

Application
Selection Property
Validation Focus
Dual-receptor bioadhesive coating research
Simultaneous integrin and IKVAV engagement
Stress fiber formation and fibril self-assembly
Integrin–IKVAV crosstalk pathway studies
Differential inhibition profile
Receptor-specific contribution dissection
Bioadhesive activity verification
EDTA sensitivity and Congo red assay
Integrin engagement and fibrillogenesis integrity
Fusion peptide comparator context
Defined dual-receptor and fibrillogenic profile
Adhesion, spreading, and inhibition assay comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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